![molecular formula C28H25N3O5S2 B2562144 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 361480-73-1](/img/structure/B2562144.png)
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C28H25N3O5S2 and its molecular weight is 547.64. The purity is usually 95%.
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Scientific Research Applications
Antioomycete Activity
The compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these, compound I23 exhibited the highest in vitro potency against P. recalcitrans, surpassing the commercial hymexazol. Additionally, I23 showed significant in vivo preventive efficacy. The mode of action appears to involve disrupting the biological membrane systems of P. recalcitrans .
Aldo-Keto Reductase Inhibition
A high-throughput screen identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3. This enzyme is a target of interest in both breast and prostate cancer .
N-Heterocyclic Building Block
The 3,4-dihydroisoquinolin-2(1H)-one unit serves as an important N-heterocyclic building block found in various naturally occurring compounds. Examples include thalifoline, pancratistin, thalflavine, a steroidomimetic drug, and an H3 receptor antagonist .
Simple Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
The compound can be used as a precursor for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. A straightforward and efficient method involves direct cyclocondensation of anthranilamide and aldehydes or ketones, promoted by [P4-VP]-BF3, yielding good to high yields .
Mechanism of Action
Target of action
The compound contains a dihydroisoquinoline moiety, which is a structural motif found in various natural products and therapeutic lead compounds . Compounds with this motif have been found to inhibit aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Biochemical pathways
Given that similar compounds target akr1c3, it’s possible that this compound could affect pathways related to steroid hormone metabolism .
Result of action
If it does indeed inhibit akr1c3 like similar compounds, it could potentially have anti-cancer effects .
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S2/c1-2-36-27(33)25-24(20-9-4-3-5-10-20)29-28(37-25)30-26(32)21-12-14-23(15-13-21)38(34,35)31-17-16-19-8-6-7-11-22(19)18-31/h3-15H,2,16-18H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABXUCQUIQASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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